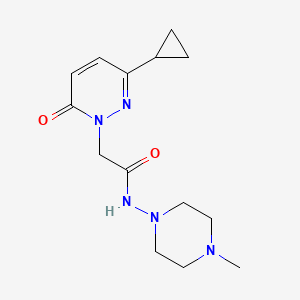

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide

Description

N-(3-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-bromophenyl group and a 1,2-dihydropyridinone scaffold substituted with a pyrrolidine sulfonyl moiety. The bromine atom at the 3-position of the phenyl ring and the pyrrolidine sulfonyl group are key structural elements that may influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, solubility, and target engagement .

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-17-6-8-18(9-7-17)16-13(20)10-19-14(21)5-4-12(15-19)11-2-3-11/h4-5,11H,2-3,6-10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUNZBBKKJGRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Route 1: : Begin with the cyclopropyl ketone derivative, react it with hydrazine hydrate to form the hydrazone. Cyclize this intermediate using a suitable oxidizing agent to yield the pyridazinone core. Finally, couple the pyridazinone with 4-methylpiperazine and acetamide to form the desired compound.

Route 2: : Start from 3-cyclopropyl-6-hydrazinopyridazine, react it with chloroacetyl chloride in the presence of a base to form the acetamide intermediate, which is then treated with 4-methylpiperazine to obtain the final product.

Industrial Production Methods

Large Scale Synthesis: : Optimize the above synthetic routes by scaling up the reactants and ensuring the reactions are carried out in high-yield conditions. Utilize continuous flow chemistry techniques to increase efficiency and reduce reaction times.

Purification: : Use high-performance liquid chromatography (HPLC) or recrystallization methods to purify the compound after synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions to form corresponding N-oxides, which could be useful intermediates in further chemical transformations.

Reduction: : Reduction of the pyridazinone moiety could yield a hydroxylamine derivative.

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: : Use of m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

Reduction: : Employing sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Utilizing strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate nucleophilic species.

Major Products Formed

Oxidation: : Formation of N-oxides and possibly hydroxylated derivatives.

Reduction: : Formation of hydroxylamines.

Substitution: : Creation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysts: : It could serve as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic process.

Biology

Enzyme Inhibitors: : Potential use as an enzyme inhibitor due to its ability to interact with protein active sites through its piperazine and pyridazinone groups.

Medicine

Drug Development: : Investigated for its potential use in developing therapeutic agents for treating diseases like cancer, due to its structural similarity to known bioactive compounds.

Industry

Material Science: : Could be employed in the synthesis of novel polymers or materials with unique properties due to its stable cyclopropyl and piperazine moieties.

Mechanism of Action

Enzyme Interaction: : The compound interacts with specific enzyme active sites, potentially acting as a competitive inhibitor.

Molecular Targets: : Likely targets include enzymes with pyridazinone or piperazine-binding pockets, disrupting their normal function.

Pathways Involved: : May affect metabolic pathways involving nitrogen-containing heterocycles, interfering with enzyme function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations and their inferred impacts on molecular properties.

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

- Structural Differences : The phenyl substituent here includes a chlorine atom at the 3-position and a methoxy group at the 4-position, replacing the bromine in the target compound.

- Methoxy Addition: The methoxy group introduces hydrogen-bonding capacity, which could improve solubility but may also increase metabolic susceptibility via demethylation pathways .

Piperidine Sulfonyl Analogs (e.g., N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide)

- Structural Differences : The pyrrolidine sulfonyl group in the target compound is replaced with a piperidine sulfonyl moiety, and the phenyl group is substituted with fluorine at the 4-position.

- Inferred Effects :

- Sulfonyl Group Variation : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) alters conformational flexibility and electron density. Piperidine’s larger ring may enhance solubility due to increased basicity but reduce target selectivity.

- Fluorine Substitution : Fluorine’s electronegativity and small size may improve membrane permeability and metabolic stability compared to bromine .

Benzothiazole-Based Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide)

- Structural Differences: The 1,2-dihydropyridinone core is replaced with a benzothiazole ring, and substituents include trifluoromethyl or methoxy groups.

- Inferred Effects: Heterocycle Swap: Benzothiazole’s aromaticity and rigidity may enhance π-π stacking interactions but reduce solubility compared to the partially saturated dihydropyridinone. Trifluoromethyl Group: This strongly electron-withdrawing group could improve resistance to oxidative metabolism and enhance binding to hydrophobic pockets .

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide is a synthetic organic molecule belonging to the class of pyridazinone derivatives. Its unique structural features, including a cyclopropyl group and a piperazine moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide is , with a molecular weight of approximately 277.35 g/mol. The structure features:

- A pyridazinone core , which is known for its ability to interact with various enzymes.

- A cyclopropyl group , enhancing steric properties and potentially influencing pharmacokinetics.

- A piperazine moiety , which is often associated with improved binding affinity to biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

-

Enzyme Inhibition :

- The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling by regulating cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

-

Anticancer Potential :

- The structural features of this compound allow it to interact with specific cancer-related targets, potentially leading to apoptosis in cancer cells. This aspect warrants further exploration in cancer pharmacology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Interaction : In vitro assays demonstrated that 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide effectively inhibited PDE activity, resulting in increased cAMP levels in cellular models. This suggests potential applications in treating diseases related to cAMP dysregulation .

- Antimicrobial Testing : A series of antimicrobial tests revealed that the compound exhibited moderate activity against a range of bacterial strains, indicating its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | Lacks piperazine moiety | Reduced enzyme inhibition |

| N-(4-methylpiperidin-1-yl)acetamide | Lacks pyridazinone core | Limited therapeutic applications |

| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide | Similar structure but different substitution | Varies in pharmacological profile |

This comparative analysis highlights how the inclusion of specific functional groups can significantly influence the biological activity and therapeutic potential of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.